molecular formula C14H20N6O2 B2691805 8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 332099-15-7

8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2691805
CAS No.: 332099-15-7
M. Wt: 304.35 g/mol
InChI Key: PIAGZCXEBJRDPT-UHFFFAOYSA-N
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Description

This compound is a derivative of purine-2,6-dione, which is a type of purine. Purines are biologically significant molecules that are components of DNA and RNA. They also play roles in cellular energy transfer and signal transduction .


Molecular Structure Analysis

The compound has a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. It also has various substituents, including a butan-2-ylidenehydrazinyl group and a 2-methylprop-2-enyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its specific structure, the nature of its functional groups, and its stereochemistry .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies .

Future Directions

Future research on this compound could involve exploring its potential biological or pharmacological activities, studying its reactivity and stability, or investigating its synthesis .

Properties

CAS No.

332099-15-7

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

8-(2-butan-2-ylidenehydrazinyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C14H20N6O2/c1-6-9(4)17-18-13-15-11-10(20(13)7-8(2)3)12(21)16-14(22)19(11)5/h2,6-7H2,1,3-5H3,(H,15,18)(H,16,21,22)

InChI Key

PIAGZCXEBJRDPT-UHFFFAOYSA-N

SMILES

CCC(=NNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C)C

Canonical SMILES

CCC(=NNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C)C

solubility

not available

Origin of Product

United States

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